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Compound of Interest

Compound Name: CFI1-400936

Cat. No.: B606611

A Note on Nomenclature: Initial inquiries for "CFI-400936" have revealed that this designation
corresponds to a potent inhibitor of Threonine Tyrosine Kinase (TTK), also known as
Monopolar spindle 1 (Mps1). However, the vast majority of publicly available research and
clinical trial data is associated with a closely related compound, CFI-400945, a selective
inhibitor of Polo-like Kinase 4 (PLK4). Given the extensive documentation and clinical
relevance of CFI-400945, this guide will primarily focus on this molecule, while also providing a
concise overview of CFI-400936 and its distinct target. It is highly probable that interest in "CFI-
400936" stems from a typographical error and the intended subject is the PLK4 inhibitor.

Executive Summary

This technical guide provides a comprehensive overview of CFI-400945, a first-in-class, orally
bioavailable small molecule inhibitor of Polo-like Kinase 4 (PLK4). PLK4 is a master regulator
of centriole duplication, a critical process in cell division. Dysregulation of PLK4 is implicated in
tumorigenesis, making it a compelling target for cancer therapy. This document details the
mechanism of action of CFI-400945, its preclinical and clinical data, and the methodologies of
key experiments. Included are structured data tables for quantitative analysis and Graphviz
diagrams to visualize the PLK4 signaling pathway and a representative experimental workflow.
A brief section also clarifies the identity of CFI-400936 as a TTK inhibitor.

CFI1-400945: A Potent and Selective PLK4 Inhibitor

CFI-400945 is an investigational anti-cancer agent that has undergone extensive preclinical
and clinical evaluation. It is a highly potent and selective ATP-competitive inhibitor of PLKA4.
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Primary Target and Mechanism of Action

The primary molecular target of CFI-400945 is Polo-like Kinase 4 (PLK4).[1] PLK4 is a
serine/threonine kinase that plays a pivotal role in the biogenesis of centrioles, which are
essential for the formation of centrosomes and, consequently, the mitotic spindle.[2][3][4] By
inhibiting PLK4, CFI-400945 disrupts the normal process of centriole duplication, leading to
mitotic errors, aneuploidy, and ultimately, cell death in cancer cells.[1][5]

The mechanism of action of CFI-400945 is dose-dependent. At high concentrations, it leads to
a failure of centriole duplication.[5] Conversely, at lower concentrations, it can induce centriole
amplification, which also results in mitotic catastrophe and cell death.[5] This dual effect
underscores the tight regulation of PLK4 activity required for normal cell division.

Quantitative Data

The following tables summarize the key quantitative data for CFI-400945 from various
preclinical studies.

Table 1: In Vitro Potency and Selectivity of CFI-400945
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Parameter Value Notes
Primary Target PLK4 Polo-like Kinase 4
IC50 (PLK4) 2.8 nM In vitro kinase assay.[6]

Ki (PLK4) 0.26 nM ATP-competitive inhibitor.[6]

Off-Target Kinase Inhibition

(IC50)
Demonstrates high selectivity
PLK1, PLK2, PLK3 >50 uM over other PLK family
members.[6]
) One of the more significant off-
Aurora Kinase B (AURKB) 98 nM
targets.[1][7]
TrkA, TrkB <100 nM [8]
Tie2/TEK <100 nM [8]

Abl (T3151), Bmx, FGFR1/2,

<100 nM 8]
Ros

Table 2: Cellular Activity of CFI-400945 in Breast Cancer Cell Lines

Cell Line Subtype GI50 (nM)
MDA-MB-468 Triple-Negative 14

SKBr-3 HER2+ 20
MDA-MB-231 Triple-Negative 22

BT-20 Triple-Negative 25

Cal-51 Triple-Negative 34
HCC1954 HER2+ 46

MCF-7 ER+ 165
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GI50: 50% growth inhibition concentration. Data from Mason et al., Cancer Cell, 2014.

PLK4 Signaling Pathway

PLK4 is a critical node in the cell cycle, primarily regulating centriole duplication. Its activity is
tightly controlled through a complex network of interactions. The following diagram illustrates a
simplified representation of the PLK4 signaling pathway.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BEN'}“E Foundational & Exploratory (CFI-400936)

Check Availability & Pricing

Upstream Regulation

CEP192 CEP152

Recruitment

Reécruitment

Inactive PLK4

Dimerization

PLK4 Activatibn & Autoregulation

PLK4 Dimerization

traps-autophosphorylation

Autophosphorylation CFI-400945

Alctivation Inhibition

Active PLK4

Phosphorylation |
(Degradation Signal)

SCF/B-TrCP
E3 Ubiquitin Ligase

Phosphorylation

Downstream Effects

Degradation PHosphorylation

o e

Ubiquitindtion Recruitment
Y
Cartwheel Assembly Procentriole Elongation

Centriole Duplication

Click to download full resolution via product page

Caption: Simplified PLK4 signaling pathway in centriole duplication.
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Experimental Protocols

This section outlines the methodologies for key experiments used to characterize CFI-400945.

In Vitro PLK4 Kinase Assay

Objective: To determine the direct inhibitory activity of CFI-400945 on PLK4 kinase.
Methodology: A radiometric kinase assay is a common method.

Reaction Mixture Preparation: A reaction buffer containing recombinant human PLK4
enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a
specific peptide substrate), and [y-33P]ATP is prepared.

Compound Incubation: CFI-400945 is serially diluted and added to the reaction mixture. A
control with no inhibitor (vehicle, typically DMSO) is included.

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a
controlled temperature (e.g., 30°C) for a specific duration.

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.qg.,
phosphoric acid).

Quantification: The phosphorylated substrate is captured on a filter membrane, and the
amount of incorporated 33P is quantified using a scintillation counter.

Data Analysis: The percentage of inhibition is calculated relative to the control, and the IC50
value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (Sulforhodamine B - SRB)

Objective: To assess the effect of CFI-400945 on the proliferation of cancer cell lines.
Methodology:

o Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and
allowed to adhere overnight.[9][10][11]
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o Compound Treatment: Cells are treated with a range of concentrations of CFI-400945 for a
specified period (e.g., 72-96 hours).[12]

e Cell Fixation: The culture medium is removed, and cells are fixed with cold 10% (w/v)
trichloroacetic acid (TCA) for 1 hour at 4°C.[10][11]

e Washing: The plates are washed multiple times with water to remove TCA and air-dried.[10]

e Staining: 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each
well, and the plates are incubated at room temperature for 30 minutes.[9][10]

e Removal of Unbound Dye: The plates are washed with 1% acetic acid to remove unbound
SRB dye and then air-dried.[9][11]

e Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.[9][10]

» Absorbance Reading: The optical density is measured at 510 nm using a microplate reader.
[10]

Data Analysis: The GI50 value is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of CFI-400945 in a living organism.
Methodology:

e Cell Implantation: A specific number of human cancer cells (e.g., 2 x 10° MDA-MB-231 cells)
are subcutaneously injected into the flank or mammary fat pad of immunocompromised mice
(e.g., NOD/SCID or nude mice).[13][14]

o Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mms3).[13]

o Treatment Administration: Mice are randomized into control (vehicle) and treatment groups.
CFI-400945 is administered orally at specified doses and schedules (e.g., daily or
intermittently).[15]
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e Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using
calipers.

» Monitoring: Animal body weight and general health are monitored throughout the study.

e Endpoint: The study is terminated when tumors in the control group reach a predetermined
size, or at a specified time point.

» Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to
determine the significance of the anti-tumor effect.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of CFI-400945.
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Caption: A representative preclinical to clinical workflow for CFI-400945.
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Clinical Development of CFI-400945

CFI1-400945 has progressed to Phase | clinical trials in patients with advanced solid tumors and
hematological malignancies.[16][17][18] These trials aimed to establish the safety, tolerability,
pharmacokinetics, and the recommended Phase 2 dose (RP2D).[16][17] The most common
dose-limiting toxicity observed was neutropenia.[16] While response rates as a monotherapy
were modest in unselected patient populations, evidence of anti-tumor activity was observed.
[16][17] Ongoing and future studies are likely to focus on combination therapies and patient
populations with specific biomarkers.

CFI-400936: A TTK Inhibitor

For clarity, CFI-400936 is a distinct molecule that targets Threonine Tyrosine Kinase (TTK),
also known as Mps1.[19][20][21][22][23] TTK is a key component of the spindle assembly
checkpoint (SAC), which ensures proper chromosome segregation during mitosis.

Table 3: CFI-400936 Profile

Parameter Value Reference
Primary Target TTK (Mps1) [19]
IC50 (TTK) 3.6 nM [19]

Inhibitors of TTK, like CFI-400936, represent another therapeutic strategy targeting mitotic
processes in cancer cells.

Conclusion

CFI1-400945 is a potent and selective inhibitor of PLK4, a critical regulator of centriole
duplication and cell cycle progression. Its mechanism of action, involving the disruption of
mitosis, has demonstrated anti-tumor activity in a range of preclinical models and has been
evaluated in early-phase clinical trials. Further research is needed to identify patient
populations most likely to benefit from PLK4 inhibition and to explore effective combination
strategies. It is important to distinguish CFI-400945 from CFI-400936, a TTK inhibitor with a
different molecular target and mechanism of action. This guide provides a foundational
understanding of CFI-400945 for researchers and drug development professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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